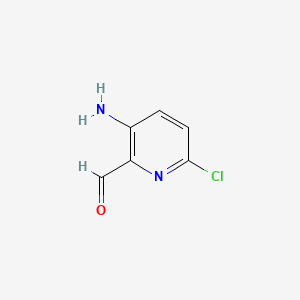

3-Amino-6-chloropicolinaldehyde

Descripción

Propiedades

IUPAC Name |

3-amino-6-chloropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-6-2-1-4(8)5(3-10)9-6/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHGVQYASHKXSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00726677 | |

| Record name | 3-Amino-6-chloropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206454-49-0 | |

| Record name | 3-Amino-6-chloropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-Amino-6-chloropicolinaldehyde: Properties, Reactivity, and Synthetic Potential

Abstract: 3-Amino-6-chloropicolinaldehyde, a trifunctional heterocyclic aldehyde, stands as a versatile intermediate with significant potential in medicinal chemistry and materials science. Its unique arrangement of an aldehyde, an amino group, and a chloro-substituent on a pyridine scaffold offers multiple avenues for synthetic elaboration. This guide provides an in-depth analysis of its chemical properties, spectroscopic signature, reactivity profile, and prospective applications. Authored for researchers and drug development professionals, this document synthesizes available data on analogous structures to build a predictive and practical understanding of this compound, emphasizing experimental causality and safety considerations.

Molecular Identification and Physicochemical Profile

3-Amino-6-chloropicolinaldehyde, systematically named 3-Amino-6-chloropyridine-2-carboxaldehyde , is a substituted pyridine derivative. While not widely cataloged as a commercial chemical, its structure is of significant interest for building complex molecular architectures. Its identity is defined by the following characteristics:

-

IUPAC Name: 3-Amino-6-chloropyridine-2-carboxaldehyde

-

Synonyms: 3-Amino-6-chloropicolinaldehyde

-

Molecular Formula: C₆H₅ClN₂O

-

Molecular Weight: 156.57 g/mol

-

Chemical Structure:

(Note: Image is a representation of the structure)

(Note: Image is a representation of the structure)

A comprehensive search did not yield a specific CAS Number for this compound, suggesting it is primarily a synthetic intermediate rather than a stock chemical. Its physicochemical properties can be inferred from closely related analogs.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Observation | Rationale / Comparative Compound |

|---|---|---|

| Appearance | Likely a yellow to brown solid. | Aldehydes and aminopyridines are often colored solids. The related 6-Chloropyridine-3-carboxaldehyde is a purple solid[1]. |

| Melting Point | Expected to be in the range of 80-150 °C. | 6-Chloropyridine-3-carboxaldehyde has a melting point of 81-83 °C[1]. The related amide melts at a higher temperature, as expected. |

| Solubility | Limited solubility in water; soluble in organic solvents like DMSO, DMF, ethanol, and acetone. | Based on the properties of 3-Amino-6-chloropyridine-2-carboxamide[2]. |

| Stability | Stable under standard, dry storage conditions. Sensitive to strong oxidizing agents and potentially light. | Aldehydes are prone to oxidation. Recommended storage is in a dark, dry place under an inert atmosphere[3]. |

Postulated Synthesis Pathway

The synthesis of 3-Amino-6-chloropicolinaldehyde is not explicitly detailed in readily available literature. However, a logical and efficient synthetic route can be proposed based on established pyridine chemistry. A common method for installing a picolinaldehyde moiety is through the controlled oxidation of a 2-methyl group (picoline).

A plausible multi-step synthesis could originate from a commercially available starting material like 2-chloro-3-nitropicoline. The workflow would involve:

-

Oxidation: Conversion of the 2-methyl group to a 2-carboxaldehyde group. Selenium dioxide (SeO₂) is a classic reagent for this transformation on nitro-picolines[4][5].

-

Reduction: Selective reduction of the 3-nitro group to a 3-amino group. This is typically achieved using reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation, which are effective without reducing the aldehyde[4].

Experimental Protocol: Hypothetical Synthesis

This protocol is illustrative, based on known chemical transformations, and must be adapted and optimized under proper laboratory safety protocols.

-

Oxidation: To a solution of 2-chloro-3-nitro-6-methylpyridine in dioxane, add a stoichiometric amount of selenium dioxide (SeO₂). Reflux the mixture for 4-6 hours, monitoring by TLC. After completion, cool the reaction, filter off the selenium byproduct, and concentrate the solvent under reduced pressure. Purify the crude 6-chloro-3-nitropicolinaldehyde via column chromatography.

-

Reduction: Dissolve the intermediate aldehyde in concentrated hydrochloric acid, cool in an ice bath, and add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in HCl portion-wise. Stir at room temperature until the reaction is complete. Carefully neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude 3-Amino-6-chloropicolinaldehyde. Further purification can be achieved by recrystallization or chromatography.

Reactivity and Synthetic Utility

The true value of 3-Amino-6-chloropicolinaldehyde lies in its trifunctional nature, allowing for selective and sequential reactions.

// Nodes for reactions node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; aldehyde_rxns [label="Aldehyde Reactions\n(Position 2)"]; amino_rxns [label="Amino Group Reactions\n(Position 3)"]; chloro_rxns [label="Chloro Group Reactions\n(Position 6)"];

// Invisible nodes for edge routing node [shape=point, width=0, height=0]; p_aldehyde; p_amino; p_chloro;

// Edges from molecule to reaction types p_aldehyde -> aldehyde_rxns [label=" Nucleophilic Addition\n Reductive Amination\n Wittig Reaction", color="#EA4335"]; p_amino -> amino_rxns [label=" Acylation / Sulfonylation\n Diazotization (Sandmeyer)\n N-Alkylation", color="#4285F4"]; p_chloro -> chloro_rxns [label=" Nucleophilic Aromatic Substitution (SNAr)\n Suzuki & Buchwald-Hartwig Coupling", color="#FBBC05"];

// Nodes for reactions node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; aldehyde_rxns [label="Aldehyde Reactions\n(Position 2)"]; amino_rxns [label="Amino Group Reactions\n(Position 3)"]; chloro_rxns [label="Chloro Group Reactions\n(Position 6)"];

// Invisible nodes for edge routing node [shape=point, width=0, height=0]; p_aldehyde; p_amino; p_chloro;

// Edges from molecule to reaction types p_aldehyde -> aldehyde_rxns [label=" Nucleophilic Addition\n Reductive Amination\n Wittig Reaction", color="#EA4335"]; p_amino -> amino_rxns [label=" Acylation / Sulfonylation\n Diazotization (Sandmeyer)\n N-Alkylation", color="#4285F4"]; p_chloro -> chloro_rxns [label=" Nucleophilic Aromatic Substitution (SNAr)\n Suzuki & Buchwald-Hartwig Coupling", color="#FBBC05"];

} end_dot Caption: Key reactivity sites on the 3-Amino-6-chloropicolinaldehyde scaffold.

-

The Aldehyde Group (Position 2): As a classic electrophile, the aldehyde is a prime site for nucleophilic attack. It readily forms Schiff bases (imines) upon reaction with primary amines, which can be subsequently reduced to secondary amines (reductive amination)[6]. This is a cornerstone reaction in constructing libraries of drug-like molecules.

-

The Amino Group (Position 3): The nucleophilic amino group can undergo standard transformations such as acylation with acid chlorides or anhydrides to form amides, or reaction with sulfonyl chlorides to form sulfonamides. It can also be a handle for diazotization followed by Sandmeyer-type reactions to introduce a variety of other functional groups.

-

The Chloro Group (Position 6): The chlorine atom on the electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). More significantly, it serves as an excellent handle for modern palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to form new carbon-carbon or carbon-nitrogen bonds, dramatically increasing molecular complexity.

Applications in Drug Discovery

While direct applications of this specific aldehyde are not documented, its structural motifs are prevalent in pharmacologically active compounds. The related compound, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, has demonstrated potent antitumor activity[5]. This strongly suggests that 3-Amino-6-chloropicolinaldehyde is a high-value intermediate for synthesizing novel therapeutics.

Key Application Insights:

-

Scaffold for Kinase Inhibitors: The aminopyridine core is a well-known scaffold in the design of kinase inhibitors. The three functional groups allow for the precise installation of pharmacophores that can interact with the hinge region, solvent front, and deep pockets of an enzyme's active site.

-

Access to Fused Heterocycles: The ortho-amino-aldehyde functionality is a classic precursor for condensation reactions to form fused heterocyclic systems, such as pyrido[2,3-b]pyrazines or other pharmacologically relevant cores.

-

Combinatorial Chemistry: The molecule is an ideal building block for combinatorial chemistry. The chloro group can be reacted with a library of boronic acids (via Suzuki coupling), followed by reaction of the aldehyde with a library of amines (via reductive amination), to rapidly generate a large matrix of diverse final compounds for high-throughput screening.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) exists for 3-Amino-6-chloropicolinaldehyde. Therefore, a conservative approach based on analogous compounds is required.

Table 2: GHS Hazard Profile (Inferred)

| Hazard Class | GHS Classification | Basis for Classification |

|---|---|---|

| Acute Toxicity | Warning: H302 - Harmful if swallowed. | Based on data for 3-Amino-6-chloropyridine-2-carboxamide and 2-Amino-3-chloropyridine[7][8]. |

| Skin Irritation | Warning: H315 - Causes skin irritation. | Common for aminopyridines and pyridine aldehydes[7]. |

| Eye Irritation | Warning: H319 - Causes serious eye irritation. | Common for aminopyridines and pyridine aldehydes[7]. |

| Respiratory Irritation | Warning: H335 - May cause respiratory irritation. | Based on data for the related carboxamide[7]. |

Handling Protocol:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles with side shields.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling[8][9].

-

Storage: Store in a tightly sealed container in a cool, dry, dark place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Amino-6-chloropicolinaldehyde represents a potent and versatile, albeit not commonly available, chemical intermediate. Its value is derived from the strategic placement of three distinct and orthogonally reactive functional groups. This allows for a modular and highly adaptable approach to the synthesis of complex molecules, particularly in the context of drug discovery and materials science. By understanding the established chemistry of its constituent parts, researchers can confidently design synthetic routes that leverage this building block to access novel chemical space and develop next-generation therapeutics.

References

-

Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-6-chloropyridine-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 3-Amino-6-Chloropyridine-2-Carboxamide. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminopyridine-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones....

-

Wikipedia. (2023). Pyridine-2-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. Retrieved from [Link]

-

PubMed. (1994). Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. Retrieved from [Link]

-

Wikipedia. (2023). 3-Aminopyridine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Aminopyridine. NIST WebBook. Retrieved from [Link]

- Google Patents. (n.d.). US3160633A - Synthesis of pyridine aldehydes.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Amino-6-Chloropyridine-2-Carboxamide: Properties, Applications, Safety Data & Supplier Information – Buy High Purity Chemicals Online China [pipzine-chem.com]

- 3. 45644-21-1|2-Amino-6-chloropyridine|BLD Pharm [bldpharm.com]

- 4. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]

- 5. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 7. 3-Amino-6-chloropyridine-2-carboxamide | C6H6ClN3O | CID 10749704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 3-Amino-6-chloropicolinaldehyde

Abstract

3-Amino-6-chloropicolinaldehyde is a key heterocyclic building block in contemporary drug discovery and development. Its unique substitution pattern, featuring an aldehyde at the 2-position, an amine at the 3-position, and a chlorine atom at the 6-position of the pyridine ring, makes it a valuable scaffold for the synthesis of a diverse range of pharmacologically active molecules. This guide provides a comprehensive overview of a plausible and efficient synthetic pathway to 3-Amino-6-chloropicolinaldehyde, designed for researchers, scientists, and professionals in the field of drug development. The proposed synthesis is grounded in established principles of organic chemistry, with a focus on the causal relationships behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Strategic Importance of 3-Amino-6-chloropicolinaldehyde

Substituted picolinaldehydes are integral to the development of novel therapeutics due to their ability to participate in a wide array of chemical transformations, enabling the construction of complex molecular architectures. The specific arrangement of the amino, chloro, and formyl groups in 3-Amino-6-chloropicolinaldehyde offers multiple points for diversification, making it a highly sought-after intermediate in medicinal chemistry. The aldehyde functionality serves as a versatile handle for reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases, while the amino group can be readily acylated, alkylated, or utilized in cyclization reactions to build fused heterocyclic systems. The chlorine atom at the 6-position provides a site for nucleophilic aromatic substitution or cross-coupling reactions, further expanding the synthetic possibilities.

This guide delineates a rational, multi-step synthesis of 3-Amino-6-chloropicolinaldehyde, commencing from a readily available starting material. Each step is detailed with a focus on the underlying chemical principles, reaction conditions, and purification strategies, providing a robust framework for its successful laboratory preparation.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of 3-Amino-6-chloropicolinaldehyde suggests a pathway that sequentially introduces the required functional groups onto a picoline backbone. The aldehyde can be envisioned as arising from the oxidation of a methyl group, and the amino group from the reduction of a nitro group. This leads to the key intermediate, 6-chloro-2-methyl-3-nitropyridine.

A Technical Guide to the Spectroscopic Characterization of 3-Amino-6-chloropicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of the spectroscopic properties of 3-Amino-6-chloropicolinaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on predicted spectroscopic data, grounded in the analysis of structurally related compounds and established spectroscopic principles. The methodologies for acquiring and interpreting this data are detailed to provide a comprehensive framework for researchers.

The structural features of 3-Amino-6-chloropicolinaldehyde, including the pyridine ring, an amino group, a chloro substituent, and an aldehyde functional group, suggest its potential as a versatile scaffold in the design of novel therapeutic agents. Chloro-containing heterocyclic compounds are known to play a significant role in pharmaceuticals, contributing to the treatment of a wide range of diseases.[1] The characterization of such molecules is a critical step in their development and application.

Molecular Structure

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1: Structure of 3-Amino-6-chloropicolinaldehyde with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for 3-Amino-6-chloropicolinaldehyde are presented below, based on the analysis of similar aromatic systems such as 3-aminopyridine and substituted benzaldehydes.[2][3]

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the amino protons. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aldehyde-H | 9.8 - 10.2 | Singlet | - |

| H4 | 7.8 - 8.0 | Doublet | J = 8.0 - 9.0 |

| H5 | 7.2 - 7.4 | Doublet | J = 8.0 - 9.0 |

| NH₂ | 5.0 - 6.0 | Broad Singlet | - |

Causality behind Predictions:

-

Aldehyde Proton: The aldehyde proton is expected to be significantly deshielded due to the anisotropic effect of the carbonyl group and will appear at a characteristic downfield shift.[3][4]

-

Aromatic Protons: The protons on the pyridine ring (H4 and H5) will appear in the aromatic region. Their chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing chloro and aldehyde groups.

-

Amino Protons: The amino protons typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent. The chemical shift can vary depending on the solvent and concentration.[2]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Aldehyde) | 190 - 195 |

| C6 | 150 - 155 |

| C3 | 145 - 150 |

| C2 | 140 - 145 |

| C4 | 130 - 135 |

| C5 | 120 - 125 |

Causality behind Predictions:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and will appear at a characteristic downfield position.[5]

-

Aromatic Carbons: The chemical shifts of the carbons in the pyridine ring are influenced by the attached functional groups. The carbon bearing the chlorine (C6) and the carbon with the amino group (C3) are expected to be significantly affected.

Experimental Protocol: NMR Spectroscopy

Figure 2: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Amino-6-chloropicolinaldehyde in a suitable deuterated solvent, such as DMSO-d₆, which is a good solvent for many aminopyridines.[2] Add a small amount of an internal standard, like tetramethylsilane (TMS), for chemical shift referencing.

-

Instrument Setup: Place the NMR tube containing the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum should be phase-corrected and baseline-corrected.

-

Data Analysis: Calibrate the spectrum using the internal standard (TMS at 0 ppm). Determine the chemical shifts, multiplicities, coupling constants, and integrals of the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300 - 3500 | Medium, two bands |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aldehyde) | 2700 - 2850 | Medium, two bands |

| C=O Stretch (Aldehyde) | 1680 - 1710 | Strong |

| C=C and C=N Stretch (Aromatic) | 1400 - 1600 | Medium to Strong |

| C-Cl Stretch | 600 - 800 | Strong |

Causality behind Predictions:

-

N-H Stretch: The primary amine will show two characteristic stretching bands corresponding to symmetric and asymmetric vibrations.

-

Aldehyde C-H and C=O Stretches: The aldehyde group has two highly characteristic absorptions: the C-H stretch (a doublet) and the strong C=O stretch. The position of the C=O stretch is influenced by conjugation with the aromatic ring.[3][6]

-

Aromatic Stretches: The C=C and C=N stretching vibrations of the pyridine ring will appear in the fingerprint region.

Experimental Protocol: IR Spectroscopy

Figure 3: Workflow for ATR-FTIR data acquisition.

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid 3-Amino-6-chloropicolinaldehyde sample directly onto the ATR crystal. Apply pressure to ensure good contact.

-

Data Acquisition: Acquire the IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The instrument software will automatically perform a background subtraction. The resulting spectrum should be analyzed to identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 170/172 | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| [M-H]⁺ | 169/171 | Loss of a hydrogen radical |

| [M-CHO]⁺ | 141/143 | Loss of the formyl radical |

| [M-Cl]⁺ | 135 | Loss of a chlorine radical |

Causality behind Predictions:

-

Molecular Ion: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

-

Fragmentation: The molecule is expected to fragment via the loss of the aldehyde group (as a formyl radical) or the chlorine atom. The fragmentation of the pyridine ring can also occur. The fragmentation pattern will be influenced by the ionization method used (e.g., Electron Ionization - EI).

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Schiff Bases via Condensation Reaction of 3-Amino-6-chloropicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive experimental protocol for the synthesis of Schiff bases (imines) through the condensation reaction of 3-Amino-6-chloropicolinaldehyde with a primary amine. Schiff bases are a critical class of organic compounds with wide-ranging applications in medicinal chemistry, catalysis, and materials science. The protocol detailed herein is presented with in-depth explanations for each step, ensuring both reproducibility and a thorough understanding of the reaction mechanism. This guide is designed to be a self-validating system, incorporating safety precautions, characterization methods, and mechanistic insights to support researchers in the successful synthesis and application of these valuable compounds.

Introduction

The condensation reaction between an aldehyde and a primary amine to form a Schiff base, or imine, is a fundamental transformation in organic synthesis.[1] These reactions are characterized by the formation of a carbon-nitrogen double bond, replacing the carbon-oxygen double bond of the aldehyde. The resulting imine scaffold is a key structural motif in a multitude of biologically active molecules and serves as a versatile intermediate for the synthesis of more complex chemical entities.

3-Amino-6-chloropicolinaldehyde is a valuable building block in drug discovery due to the presence of multiple reactive sites and the inherent biological relevance of the aminopyridine core. The chlorine atom provides a handle for further functionalization, for instance, through cross-coupling reactions, while the amino and aldehyde groups allow for the construction of diverse molecular architectures. The Schiff bases derived from this aldehyde are of significant interest for their potential as therapeutic agents and as ligands in coordination chemistry.

This document outlines a detailed, field-proven protocol for the condensation of 3-Amino-6-chloropicolinaldehyde with a representative primary amine, 4-methoxyaniline. The causality behind experimental choices, from solvent selection to catalytic conditions, is thoroughly explained to provide a robust framework for adaptation and optimization.

Reaction Mechanism and Workflow

The formation of a Schiff base from an aldehyde and a primary amine is a reversible reaction that typically proceeds under mild, often acid-catalyzed, conditions. The generally accepted mechanism involves a two-stage process:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.

-

Dehydration: The hemiaminal intermediate is then protonated on the oxygen atom, making it a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the stable imine product.

The overall reaction equilibrium can be shifted towards the product by removing the water formed during the reaction.

Mechanistic Pathway

Caption: General mechanism for Schiff base formation.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of Schiff bases from aromatic aldehydes and anilines.[2][3]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Amino-6-chloropicolinaldehyde | ≥97% | Sigma-Aldrich | Store in a cool, dry place. |

| 4-Methoxyaniline | ≥98% | Alfa Aesar | Can be recrystallized if necessary. |

| Ethanol (Absolute) | ACS Grade | Fisher Scientific | Used as the reaction solvent. |

| Acetic Acid (Glacial) | ACS Grade | VWR | Used as a catalyst. |

| Round-bottom flask (50 mL) | - | - | Ensure it is clean and dry. |

| Magnetic stirrer and stir bar | - | - | For efficient mixing. |

| Thin-Layer Chromatography (TLC) plates | Silica Gel 60 F254 | Merck | For reaction monitoring. |

| Buchner funnel and filter paper | - | - | For product isolation. |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-Amino-6-chloropicolinaldehyde (1.0 mmol, 156.57 mg).

-

Add absolute ethanol (20 mL) to the flask and stir the mixture at room temperature until the aldehyde is completely dissolved.

-

In a separate beaker, dissolve 4-methoxyaniline (1.0 mmol, 123.15 mg) in absolute ethanol (10 mL).

-

Add the solution of 4-methoxyaniline to the flask containing the aldehyde dropwise over a period of 5 minutes with continuous stirring.

-

-

Catalysis and Reaction:

-

To the reaction mixture, add 2-3 drops of glacial acetic acid as a catalyst. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the amine.

-

Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) every 30 minutes. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials. The reaction is typically complete within 2-4 hours.

-

-

Product Isolation (Work-up):

-

Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing 50 mL of ice-cold water. This will cause the Schiff base product to precipitate out of the solution.

-

Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid product with cold water (2 x 10 mL) to remove any residual acetic acid and other water-soluble impurities.

-

-

Purification:

-

The crude product can be purified by recrystallization from ethanol.

-

Transfer the solid to a clean flask and add a minimal amount of hot ethanol to dissolve it completely.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

-

Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50 °C.

-

Safety Precautions

-

Perform all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

3-Amino-6-chloropicolinaldehyde and 4-methoxyaniline are harmful if swallowed or in contact with skin. Handle with care.

-

Acetic acid is corrosive and can cause severe skin burns and eye damage. Handle with extreme caution.

Characterization of the Product

The identity and purity of the synthesized Schiff base, (E)-N-((3-amino-6-chloropyridin-2-yl)methylene)-4-methoxyaniline, should be confirmed by standard analytical techniques:

-

Melting Point: A sharp melting point range indicates a high degree of purity.

-

FT-IR Spectroscopy: Look for the characteristic C=N (imine) stretching vibration, typically in the range of 1640-1690 cm⁻¹. The disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretches from the primary amine will also be indicative of product formation.

-

¹H NMR Spectroscopy: The formation of the imine bond is confirmed by the appearance of a singlet for the azomethine proton (-CH=N-) in the downfield region, typically between 8.0 and 9.0 ppm.

-

Mass Spectrometry: This will confirm the molecular weight of the desired product.

Conclusion

This application note provides a detailed and robust protocol for the synthesis of a Schiff base from 3-Amino-6-chloropicolinaldehyde. By explaining the rationale behind each step and providing clear instructions, this guide is intended to empower researchers to confidently synthesize and explore the potential of this important class of compounds. The self-validating nature of the protocol, including in-process monitoring and post-synthesis characterization, ensures the integrity and reproducibility of the experimental results.

References

-

Synthesis and Characterization of Complexes of Schiff Base [1, 2-Diphenyl -2- 2-{[1-(3-Amino-Phenyl) - Iiste.org. Available at: [Link]

-

Preparation and Characterization of Some Schiff Base Compounds - Adıyaman University. Available at: [Link]

-

Condensation of aromatic primary amines with aromatic aldehydes. - ResearchGate. Available at: [Link]

-

synthesis of imines from primary amines and carbonyl compounds - YouTube. Available at: [Link]=k3hKsojo36U)

Sources

The Versatile Virtuoso: 3-Amino-6-chloropicolinaldehyde as a Strategic Building Block in Modern Pharmaceutical Synthesis

In the intricate tapestry of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful and efficient synthesis of novel therapeutic agents. Among the pantheon of versatile synthons, 3-amino-6-chloropicolinaldehyde has emerged as a cornerstone for the construction of a diverse array of complex pharmaceutical scaffolds. Its unique trifunctional architecture, featuring a nucleophilic amino group, a reactive aldehyde, and a halogenated pyridine core amenable to cross-coupling reactions, provides medicinal chemists with a powerful tool for rapid lead generation and optimization. This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals, elucidating the core applications and detailed protocols for leveraging 3-amino-6-chloropicolinaldehyde in pharmaceutical research and development.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is the foundation of its effective utilization. The key properties of 3-amino-6-chloropicolinaldehyde are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1206454-49-0 | [1] |

| Molecular Formula | C₆H₅ClN₂O | [1] |

| Molecular Weight | 156.57 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Storage | 2-8°C, stored under inert gas | MySkinRecipes |

Safety and Handling: As with any chemical reagent, proper safety precautions must be observed when handling 3-amino-6-chloropicolinaldehyde. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Core Synthetic Transformations and Protocols

The synthetic utility of 3-amino-6-chloropicolinaldehyde stems from its three reactive sites, which can be addressed with a high degree of chemoselectivity. This allows for a modular and divergent approach to the synthesis of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions at the Chloro Position

The chlorine atom on the pyridine ring serves as a versatile handle for the introduction of a wide range of substituents via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of 2-aryl and 2-heteroaryl-3-aminopyridine derivatives, which are prevalent motifs in medicinal chemistry.

Protocol: Suzuki-Miyaura Coupling of 3-Amino-6-chloropicolinaldehyde with Phenylboronic Acid

This protocol is adapted from established procedures for similar aminopyridine substrates.

Materials:

-

3-Amino-6-chloropicolinaldehyde (1.0 equiv)

-

Phenylboronic acid (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

-

Triphenylphosphine (PPh₃, 0.1 equiv)

-

Sodium carbonate (Na₂CO₃, 2.0 equiv)

-

1,4-Dioxane (anhydrous, degassed)

-

Water (degassed)

Procedure:

-

To a flame-dried Schlenk flask, add 3-amino-6-chloropicolinaldehyde, phenylboronic acid, Pd(OAc)₂, and PPh₃.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous, degassed 1,4-dioxane and a degassed aqueous solution of Na₂CO₃.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-amino-6-phenylpicolinaldehyde.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert gas is crucial to prevent the oxidation of the palladium catalyst and the phosphine ligand, which would lead to catalyst deactivation and lower yields.

-

Degassed Solvents: Degassing the solvents removes dissolved oxygen, which can also interfere with the catalytic cycle.

-

Base: Sodium carbonate is a commonly used base in Suzuki-Miyaura couplings to facilitate the transmetalation step.

-

Ligand: Triphenylphosphine is a widely used ligand that stabilizes the palladium catalyst and promotes the desired reactivity.

Workflow for Suzuki-Miyaura Coupling

Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.

Condensation Reactions of the Aldehyde Group

The aldehyde functionality of 3-amino-6-chloropicolinaldehyde is a prime site for condensation reactions, allowing for the facile construction of imines, enamines, and various heterocyclic systems. A particularly useful transformation is the reaction with active methylene compounds, such as malononitrile, to form α,β-unsaturated systems which can be further elaborated.

Protocol: Knoevenagel Condensation with Malononitrile

This protocol is based on general procedures for Knoevenagel condensations.

Materials:

-

3-Amino-6-chloropicolinaldehyde (1.0 equiv)

-

Malononitrile (1.1 equiv)

-

Piperidine (catalytic amount)

-

Ethanol

Procedure:

-

Dissolve 3-amino-6-chloropicolinaldehyde and malononitrile in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction for the formation of a precipitate. The reaction is typically complete within a few hours.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield (E)-2-((3-amino-6-chloropyridin-2-yl)methylene)malononitrile.

Causality Behind Experimental Choices:

-

Base Catalyst: Piperidine is a mild base that facilitates the deprotonation of the active methylene compound (malononitrile), generating the nucleophile for the condensation reaction.

-

Solvent: Ethanol is a common solvent for this reaction as it effectively dissolves the reactants and allows for easy product precipitation and isolation.

Synthesis of Fused Heterocyclic Systems: Imidazo[1,2-a]pyridines

The 1,2-diamine-like arrangement of the amino group and the endocyclic nitrogen in the pyridine ring of 3-amino-6-chloropicolinaldehyde makes it an excellent precursor for the synthesis of fused heterocyclic systems. Imidazo[1,2-a]pyridines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] A common and efficient method for their synthesis is the multicomponent Groebke-Blackburn-Bienaymé reaction.[3]

Protocol: One-Pot Synthesis of a Substituted Imidazo[1,2-a]pyridine

Materials:

-

3-Amino-6-chloropicolinaldehyde (1.0 equiv)

-

An isocyanide (e.g., tert-butyl isocyanide, 1.1 equiv)

-

An aldehyde (e.g., benzaldehyde, 1.0 equiv)

-

A Lewis acid catalyst (e.g., scandium(III) triflate, Sc(OTf)₃, 0.1 equiv)

-

Methanol

Procedure:

-

To a solution of 3-amino-6-chloropicolinaldehyde and benzaldehyde in methanol, add the isocyanide.

-

Add the Lewis acid catalyst to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (40-50 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired 6-chloro-2-phenyl-3-(tert-butylamino)imidazo[1,2-a]pyridine-8-carbaldehyde.

Causality Behind Experimental Choices:

-

Multicomponent Reaction: This approach allows for the rapid assembly of a complex molecular scaffold in a single step, which is highly efficient in terms of time and resources.

-

Lewis Acid Catalyst: The Lewis acid activates the imine intermediate formed from the condensation of the aminopyridine and the aldehyde, facilitating the subsequent nucleophilic attack by the isocyanide and the final cyclization.

Synthetic Pathway to Imidazo[1,2-a]pyridines

Caption: A simplified representation of a multicomponent reaction to form imidazo[1,2-a]pyridines.

Application in the Synthesis of a Clinical Candidate: Zotatifin (eFT226)

While detailed synthetic routes for proprietary compounds are often not fully disclosed in the public domain, the structural motifs present in the potent and selective eIF4A inhibitor, Zotatifin (eFT226), suggest that 3-amino-6-chloropicolinaldehyde or a closely related derivative could serve as a key starting material.[4][5] Zotatifin is currently under investigation in clinical trials for the treatment of various solid tumors.[5] The core of Zotatifin features a substituted imidazo[1,2-a]pyridine scaffold, a structure readily accessible from 3-amino-6-chloropicolinaldehyde as demonstrated in the protocol above. The strategic placement of functional groups on this core is crucial for its biological activity.

Conclusion

3-Amino-6-chloropicolinaldehyde is a highly valuable and versatile building block in the pharmaceutical industry. Its trifunctional nature allows for a wide range of selective chemical transformations, making it an ideal starting material for the synthesis of diverse and complex molecular architectures. The protocols and applications outlined in this note demonstrate its utility in palladium-catalyzed cross-coupling reactions, condensation reactions, and the construction of fused heterocyclic systems of significant medicinal interest. As the demand for novel and effective therapeutics continues to grow, the strategic application of such powerful building blocks will undoubtedly play a pivotal role in the future of drug discovery.

References

-

Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

- Ernst, J. T., Thompson, P., Nilewski, C., & Reich, S. H. (2020). Design of Development Candidate eFT226, a First in Class Inhibitor of Eukaryotic Initiation Factor 4A RNA Helicase. Journal of Medicinal Chemistry, 63(10), 5146–5163.

- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014.

- Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condens

- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 22(10), 1633.

-

Cas 1206454-49-0, 3-aMino-6-chloropicolinaldehyde. LookChem. Available at: [Link]

-

Pictet–Spengler reaction. Wikipedia. Available at: [Link]

- Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 24(19), 3469.

-

Zotatifin. PubChem. Available at: [Link]

- Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Molecules, 17(6), 6547–6556.

- The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(11), 1478.

- Synthesis of 3-amino-imidazo[1,2-a]pyridines. Tetrahedron Letters, 52(34), 4437–4440.

- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules, 26(24), 7629.

- ACTIVE METHYLENE COMPOUNDS. eGyanKosh.

- Pictet-Spengler Reaction. NROChemistry.

- Synthesis and biological evaluation of friedlander annulation approach for the diversity oriented of functionalized quinolines. Journal of Heterocyclic Chemistry, 55(5), 1143-1150.

- MULTICOMPONENT REACTIONS IN ALKALOID-BASED DRUG DISCOVERY. Chemical Reviews, 116(15), 8567–8628.

- Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activ

- Friedländer Quinoline Synthesis. Alfa Chemistry.

- Amino Acid Derivatives of Chlorin-e6—A Review. Molecules, 28(8), 3479.

- Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. The Journal of Organic Chemistry, 81(21), 10348–10356.

- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to R

- Screening of various active methylene compounds for selection of best activator for aldehyde 3a. New Journal of Chemistry, 43(27), 10849-10856.

- The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(11), 1478.

- Design, synthesis, and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1148–1163.

- Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions. Molecules, 17(6), 6547–6556.

- Chemistry & Biology Of Multicomponent Reactions. Chemical Reviews, 105(12), 4857–4902.

- Synthesis of imidazo[1,2-a]pyridines: a decade upd

- Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 23(4), 943.

- Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2364756.

- The Friedländer Synthesis of Quinolines. Organic Reactions, 1, 1-230.

- Unusual Product Distribution from Friedländer Reaction of Di- and Triacetylbenzenes with 3-Aminonaphthalene-2-carbaldehyde and Properties of New Benzo[g]quinoline-Derived Aza-arom

- Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. Journal of the Iranian Chemical Society, 20(3), 855–863.

Sources

- 1. Cas 1206454-49-0,3-aMino-6-chloropicolinaldehyde | lookchem [lookchem.com]

- 2. Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Zotatifin | C28H29N3O5 | CID 129138801 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Amino-6-chloropicolinaldehyde in Agrochemical Synthesis

Introduction: The Pivotal Role of the Picolinate Scaffold in Modern Agrochemicals

In the landscape of modern crop protection, the development of selective, low-dose, and environmentally conscious agrochemicals is paramount. The picolinic acid scaffold has emerged as a privileged structure, particularly in the synthesis of novel synthetic auxin herbicides. 3-Amino-6-chloropicolinaldehyde and its derivatives represent a critical class of intermediates, providing the foundational framework for a new generation of highly effective herbicides. These compounds serve as the starting point for introducing diverse functionalities, leading to active ingredients with tailored weed control spectrums and improved crop safety profiles.

This document serves as a detailed technical guide for researchers, chemists, and drug development professionals. It outlines the strategic application of 3-amino-6-chloropicolinaldehyde-derived intermediates in the synthesis of advanced agrochemicals, with a specific focus on the arylpicolinate class of herbicides. We will delve into the synthetic causality, provide a field-proven protocol for a key herbicide, and offer insights to ensure experimental success and reproducibility.

Core Application: Synthesis of 6-Aryl-Picolinate Herbicides

The most significant application of the 3-amino-6-chloropicoline framework is in the synthesis of 6-aryl-picolinate herbicides. This class of compounds, which includes commercially successful products like halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active), represents a major advancement in auxin herbicide technology.[1][2] These herbicides are renowned for their efficacy at low application rates and their ability to control a wide range of broadleaf weeds, including those resistant to other herbicide modes of action.[3][4]

The core synthetic strategy revolves around the construction of a biaryl system via a palladium-catalyzed cross-coupling reaction, typically a Suzuki-Miyaura coupling. This reaction forges a carbon-carbon bond between the 6-position of the picolinate ring and a substituted aryl group. The specific substitution patterns on both the picolinate and the aryl moiety are crucial for determining the final compound's herbicidal activity and selectivity.

The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura reaction is the cornerstone of this synthetic approach due to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters. This allows for extensive structure-activity relationship (SAR) studies and the rapid generation of diverse compound libraries for biological screening.[5]

The catalytic cycle, illustrated below, involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide (the picolinate), transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst. The presence of a base is critical for activating the boronic acid in the transmetalation step.

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Case Study Protocol: Synthesis of Halauxifen-Methyl

To illustrate the practical application, we provide a detailed protocol for the synthesis of halauxifen-methyl. This procedure is adapted from principles described in the scientific and patent literature.[3][5][6] The key transformation is the Suzuki coupling of methyl 4-amino-3,6-dichloropicolinate with (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid. The picolinate starting material is a direct derivative of the title compound, 3-amino-6-chloropicolinaldehyde, typically prepared via oxidation and esterification.[7]

Experimental Workflow Overview

Caption: General experimental workflow for synthesis.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Purpose |

| Methyl 4-amino-3,6-dichloropicolinate | 428843-16-9 | 221.04 | Picolinate coupling partner |

| (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid | 944128-91-2 | 204.40 | Aryl coupling partner |

| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 | Palladium Catalyst |

| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | Base |

| 1,4-Dioxane | 123-91-1 | 88.11 | Solvent |

| Water (degassed) | 7732-18-5 | 18.02 | Co-solvent |

| Ethyl Acetate | 141-78-6 | 88.11 | Extraction Solvent |

| Brine | 7647-14-5 (NaCl) | 58.44 | Washing Agent |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent |

| Silica Gel | 7631-86-9 | - | Stationary phase for chromatography |

Step-by-Step Protocol

Causality Note: All glassware should be oven-dried before use, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon). Palladium(0) catalysts are sensitive to oxygen, and their deactivation can lead to incomplete reactions and lower yields.

-

Reaction Setup:

-

To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl 4-amino-3,6-dichloropicolinate (2.21 g, 10.0 mmol, 1.0 equiv.).

-

Add (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (2.25 g, 11.0 mmol, 1.1 equiv.).

-

Add sodium carbonate (2.65 g, 25.0 mmol, 2.5 equiv.). The base is crucial for the transmetalation step of the catalytic cycle. A molar excess ensures the reaction proceeds to completion.

-

Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 408 mg, 0.5 mmol, 5 mol%). This specific catalyst is chosen for its high efficiency in Suzuki couplings involving heteroaryl chlorides.

-

-

Solvent Addition and Reaction:

-

Add 1,4-dioxane (40 mL) and degassed water (10 mL) to the flask. The dioxane/water solvent system is effective for dissolving both the organic substrates and the inorganic base. Degassing the water (by sparging with nitrogen) is critical to remove dissolved oxygen.

-

Begin vigorous stirring and heat the reaction mixture to 85-90 °C using an oil bath.

-

Maintain the reaction at this temperature for 4-6 hours.

-

-

Reaction Monitoring:

-

The progress of the reaction should be monitored periodically (e.g., every hour after the first 2 hours) by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the determination of the reaction's endpoint and prevents the formation of degradation byproducts from prolonged heating. A typical mobile phase for TLC would be a mixture of hexane and ethyl acetate.

-

-

Work-up and Extraction:

-

Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate (2 x 20 mL).

-

Transfer the filtrate to a separatory funnel and add water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL). Ethyl acetate is chosen for its ability to efficiently dissolve the product while having low solubility in water.

-

Combine the organic layers and wash with brine (1 x 50 mL). The brine wash helps to remove residual water and inorganic impurities from the organic phase.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude residue should be purified by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal gradient should be determined by preliminary TLC analysis.

-

Combine the fractions containing the pure product and evaporate the solvent to yield halauxifen-methyl as a solid. An expected yield, based on literature precedents, would be in the range of 80-90%.

-

Synthetic Scheme

Caption: Synthesis of Halauxifen-methyl via Suzuki Coupling.

Expanding the Scope: A Platform for Novel Agrochemical Discovery

The protocol described above is not limited to the synthesis of a single compound. It represents a robust and versatile platform for the discovery of new agrochemical entities. By simply substituting the (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid with other commercially available or custom-synthesized boronic acids, a diverse library of novel 6-aryl-picolinates can be generated. This strategy was instrumental in the discovery of the entire arylpicolinate herbicide family.[1][8] Researchers can systematically explore the impact of different aryl substituents on herbicidal efficacy, weed spectrum, and crop selectivity, accelerating the identification of new lead compounds for development. While the primary application remains in herbicides, the inherent reactivity of the 3-amino-6-chloropicoline scaffold could potentially be exploited in the synthesis of novel fungicides or insecticides, though this remains a less explored area.[9][10][11]

Conclusion

Intermediates derived from 3-amino-6-chloropicolinaldehyde are indispensable tools in modern agrochemical research and development. Their utility in the construction of the 6-aryl-picolinate herbicide class has led to significant advancements in weed management technology. The Suzuki-Miyaura cross-coupling reaction provides a reliable and flexible method for synthesizing these complex molecules. The detailed protocol and scientific rationale provided herein are intended to empower researchers to confidently apply this chemistry in their own discovery programs, paving the way for the next generation of innovative crop protection solutions.

References

-

Yang, S., et al. (2021). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC - NIH. Available at: [Link]

-

MDPI. (2023). Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads. MDPI. Available at: [Link]

-

Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry, 24(3), 362-371. Available at: [Link]

- Google Patents. (2009). Herbicidal compositions comprising 4-amino-3,6-dichloropyridine-2-carboxylic acid.

- Google Patents. (2015). HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID.

-

Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 3-Amino-6-Chloropyridazine in Modern Chemical Synthesis. Available at: [Link]

-

ResearchGate. (2015). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. ResearchGate. Available at: [Link]

-

University of Hertfordshire. Halauxifen-methyl (Ref: DE-729). AERU. Available at: [Link]

-

MDPI. (2022). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. MDPI. Available at: [Link]

-

PubMed. (2014). Synthesis and insecticidal evaluation of novel N-pyridylpyrazolecarboxamides containing an amino acid methyl ester and their analogues. PubMed. Available at: [Link]

-

Patsnap. (2021). Preparation method of halauxifen-methyl. Eureka. Available at: [Link]

-

Dow AgroSciences. (2012). Arylex™ active Technical Bulletin. Available at: [Link]

- Google Patents. (2013). Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.

Sources

- 1. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]

- 4. corteva.com [corteva.com]

- 5. researchgate.net [researchgate.net]

- 6. Halauxifen-methyl (Ref: DE-729) [sitem.herts.ac.uk]

- 7. Preparation method of halauxifen-methyl - Eureka | Patsnap [eureka.patsnap.com]

- 8. The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Synthesis and insecticidal evaluation of novel N-pyridylpyrazolecarboxamides containing an amino acid methyl ester and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Notes & Protocols: Metal Complexes of 3-Amino-6-chloropicolinaldehyde Derivatives

Introduction: The Significance of Picolinaldehyde-Derived Metal Complexes

In the landscape of medicinal and materials science, Schiff bases and their metal complexes stand out for their remarkable versatility and tunable properties.[1] Schiff bases, formed from the condensation of a primary amine and a carbonyl compound, are exceptional ligands due to their synthetic accessibility and structural diversity.[2] When coordinated with transition metal ions, these ligands form stable complexes with diverse geometries and electronic properties, leading to a wide array of applications in catalysis, and notably, in drug development.[3][4]

The focus of this guide is a specific, highly promising subclass: metal complexes derived from Schiff bases of 3-Amino-6-chloropicolinaldehyde . The pyridine ring provides a strong coordination site via its nitrogen atom. The addition of an amino group at the 3-position and a chloro group at the 6-position introduces critical electronic and steric modifications. These substitutions can profoundly influence the coordination chemistry and, consequently, the biological activity of the resulting metal complexes. The imine (C=N) linkage inherent to the Schiff base structure is often crucial for their biological action, which includes potent antibacterial, antifungal, and anticancer activities.[1][2]

Coordination with metal ions can enhance these biological activities significantly.[5] This enhancement is often attributed to Overtone's concept and Tweedy's chelation theory, which posits that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This allows the complex to more easily permeate through the lipid layers of cell membranes, boosting its efficacy.[5] This guide provides researchers, scientists, and drug development professionals with a detailed framework for the synthesis, characterization, and biological evaluation of these promising compounds.

Part 1: Synthesis and Characterization

The journey from simple precursors to a biologically active metal complex is a multi-step process requiring careful control and rigorous characterization. This section details the synthesis of a representative Schiff base ligand and its subsequent complexation with a transition metal ion, followed by essential characterization protocols.

Workflow for Synthesis and Biological Evaluation

Caption: Overall workflow from synthesis to biological activity assessment.

Protocol 1.1: Synthesis of a Schiff Base Ligand

This protocol describes the synthesis of a Schiff base ligand from 3-Amino-6-chloropicolinaldehyde and a primary amine (e.g., 2-aminophenol).

Rationale: The condensation reaction to form the imine bond is typically catalyzed by a few drops of acid and driven to completion by removing the water formed during the reaction, often by refluxing in an appropriate solvent.[6] Ethanol is a common choice due to its ability to dissolve the reactants and its suitable boiling point.

Materials:

-

3-Amino-6-chloropicolinaldehyde

-

2-Aminophenol

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

In a 100 mL round-bottom flask, dissolve 3-Amino-6-chloropicolinaldehyde (e.g., 1.0 mmol) in 20 mL of absolute ethanol with stirring.

-

To this solution, add an equimolar amount of 2-aminophenol (1.0 mmol) dissolved in 10 mL of absolute ethanol.

-

Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration.[6]

-

Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.

-

Recrystallize the product from a suitable solvent system (e.g., ethanol:acetone mixture) to obtain pure crystals.

-

Dry the purified Schiff base ligand in a desiccator and determine its melting point. A sharp melting point indicates high purity.

Protocol 1.2: Synthesis of a Metal(II) Complex

This protocol outlines a general method for coordinating the synthesized Schiff base ligand with a metal(II) salt, such as copper(II) chloride.

Rationale: The ligand is first dissolved in a suitable solvent, followed by the addition of the metal salt solution. The metal ion coordinates with the donor atoms of the ligand (typically the imine nitrogen, pyridine nitrogen, and phenolic oxygen), leading to the precipitation of the complex. The stoichiometry (ligand-to-metal ratio) can be varied to obtain different complex structures.

Materials:

-

Synthesized Schiff Base Ligand from Protocol 1.1

-

Metal(II) Salt (e.g., CuCl₂·2H₂O, Zn(OAc)₂·2H₂O)

-

Methanol or Ethanol

-

Magnetic stirrer

Procedure:

-

Dissolve the Schiff base ligand (e.g., 1.0 mmol) in 20 mL of warm methanol in a 50 mL flask.

-

In a separate beaker, dissolve the metal(II) salt (e.g., 0.5 mmol for a 2:1 ligand-to-metal ratio) in 10 mL of methanol.

-

Add the metal salt solution dropwise to the stirring ligand solution.

-

A color change and/or the formation of a precipitate usually indicates complex formation.

-

Stir the reaction mixture at room temperature for 2-3 hours to ensure the reaction goes to completion.

-

Collect the resulting solid complex by filtration, wash with methanol, and then with a non-polar solvent like diethyl ether.

-

Dry the complex under vacuum.

Characterization Techniques

Verifying the identity and structure of the newly synthesized ligand and complex is a critical step. A combination of spectroscopic and analytical methods is required.[7]

-

FT-IR Spectroscopy: Crucial for confirming the formation of the Schiff base and its coordination to the metal.

-

Ligand: Look for the appearance of a strong band around 1600-1650 cm⁻¹, characteristic of the azomethine (C=N) group. The absence of C=O and N-H stretching bands from the starting materials confirms the reaction's completion.

-

Complex: A shift in the C=N stretching frequency (typically to a lower wavenumber) upon complexation indicates the coordination of the imine nitrogen to the metal ion.[8] Changes in the bands associated with other donor groups (e.g., phenolic O-H) also provide evidence of coordination.

-

-

¹H NMR Spectroscopy: Used to elucidate the structure of the diamagnetic ligand and its complexes (e.g., with Zn(II)). The disappearance of the aldehyde proton peak and the appearance of a new peak for the azomethine proton (-CH=N-) are key indicators.

-

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex. The appearance of new absorption bands in the visible region for transition metal complexes, which are absent in the free ligand, can be attributed to d-d transitions of the metal ion, suggesting a specific coordination geometry (e.g., octahedral or tetrahedral).[7]

-

Elemental Analysis (CHN): Determines the percentage composition of carbon, hydrogen, and nitrogen in the compounds. Comparing the experimental values with the calculated values for the proposed molecular formula is essential for confirming the stoichiometry of the ligand and the complex.

Part 2: Application Protocols - Biological Evaluation

The primary interest in these metal complexes lies in their potential as therapeutic agents.[3][9] The following protocols provide standardized, field-proven methods for assessing their anticancer and antimicrobial activities.

Protocol 2.1: In Vitro Anticancer Activity – The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[10] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.

Rationale: This assay is a reliable and high-throughput method to determine the cytotoxic effects of a compound on cancer cell lines and calculate its IC₅₀ (half-maximal inhibitory concentration) value.[10][12]

Caption: Workflow of the MTT cell viability assay.

Materials:

-

Cancer cell line (e.g., MCF-7 breast cancer, HeLa cervical cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

Test metal complexes, dissolved in DMSO (stock solution)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)[10]

-

Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the test complexes in serum-free medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO only) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO₂.[13]

-

MTT Addition: After incubation, remove the drug-containing medium. Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.[12][14]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[14]

-

Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10][11]

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[14]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: Example IC₅₀ Values

| Compound | Cell Line | IC₅₀ (µM) ± SD |

|---|---|---|

| Ligand L¹ | MCF-7 | > 100 |

| [Cu(L¹)(Cl)] | MCF-7 | 15.2 ± 1.8 |

| [Zn(L¹)(OAc)] | MCF-7 | 25.6 ± 2.5 |

| Cisplatin | MCF-7 | 8.9 ± 0.9 |

Protocol 2.2: Antimicrobial Screening – The Kirby-Bauer Disc Diffusion Method

The disc diffusion method is a standardized and widely used technique to test the susceptibility of bacteria to antimicrobial agents.[15][16] An antimicrobial-impregnated paper disc is placed on an agar plate inoculated with the test bacterium. The agent diffuses into the agar, and if the bacterium is susceptible, a clear zone of no growth—an inhibition zone—will form around the disc.[17][18]

Rationale: This method provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth. It is an excellent primary screening tool due to its simplicity, low cost, and reproducibility.[15][19]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))[20]

-

Mueller-Hinton Agar (MHA) plates

-

Sterile paper discs (6 mm diameter)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Kanamycin solution) and negative control (solvent only) discs

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile swabs, calipers

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

-

Disc Preparation & Placement: Aseptically apply a known amount (e.g., 10 µL) of the test compound solution onto sterile paper discs and allow the solvent to evaporate. Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plate. Ensure discs are pressed down gently to make full contact with the agar.[17]

-

Incubation: Incubate the plates in an inverted position at 37°C for 18-24 hours.

-

Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (including the disc) in millimeters (mm) using a caliper.[19] The size of the zone is proportional to the antimicrobial potency of the compound.

Data Presentation: Example Zone of Inhibition Data

| Compound (100 µ g/disc ) | S. aureus (mm) | E. coli (mm) |

|---|---|---|

| Ligand L¹ | 8 | 7 |

| [Cu(L¹)(Cl)] | 18 | 14 |

| [Zn(L¹)(OAc)] | 15 | 11 |

| Kanamycin (30 µ g/disc ) | 22 | 19 |

| DMSO | 6 | 6 |

References

-

Biological Activities of Pyridine-2-Carbaldehyde Schiff Bases Derived from S-Methyl- and S-Benzyldithiocarbazate and Their Zinc(II) and Manganese(II) Complexes. Crystal Structure of the Manganese(II) Complex of Pyridine-2-Carbaldehyde S-Benzyldithiocarbazate. ResearchGate. Available at: [Link]

-

Coordination Complexes to Combat Bacterial Infections: Recent Developments, Current Directions and Future Opportunities. National Institutes of Health. Available at: [Link]

-